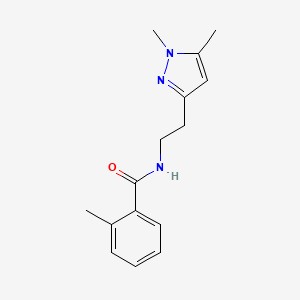
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities and are present in various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors in the synthesis of pharmaceuticals .Aplicaciones Científicas De Investigación
Regioselective Synthesis and Structural Analysis N-Arylbenzamidrazones are used in the regioselective synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives through reactions with activated nitriles. These processes, catalyzed by triethylamine, proceed to give 5-aminopyrazoles, with their structures confirmed by various spectroscopic methods and X-ray structural analysis. This synthesis pathway offers insights into regioselectivity and structural differentiation in organic chemistry research (Aly et al., 2017).
Synthesis of N-Heterocyclic Carbene Complexes N-Heterocyclic carbene NNC-pincer ligand precursors, such as 1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, are synthesized for use in creating ruthenium complexes with potential catalytic properties. These complexes, through coordination strategies, could be harnessed for metal-catalyzed C–H bond functionalization reactions, showcasing the application of these compounds in developing new catalytic processes (Mejuto et al., 2015).
Self-Assembly for Luminescent Supramolecular Structures The self-assembly capabilities of 4-aryl-1H-pyrazoles, including structures similar to the N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide, are explored for creating luminescent supramolecular columnar liquid crystals. This research into supramolecular liquid crystals opens avenues for the development of new materials with potential applications in electronics and photonics (Moyano et al., 2013).
Antioxidant Activity and Coordination Chemistry Research into pyrazole-acetamide derivatives, including studies on their coordination complexes with metal ions, sheds light on the effect of hydrogen bonding in self-assembly processes and their antioxidant activities. These studies demonstrate the potential therapeutic applications of these compounds and their utility in coordination chemistry for developing new materials with enhanced biological activities (Chkirate et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDAEHJQBZUQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

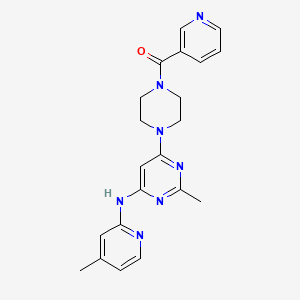


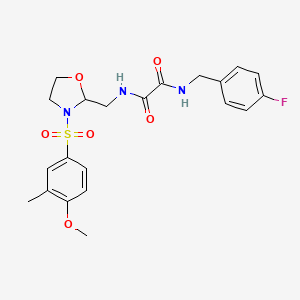
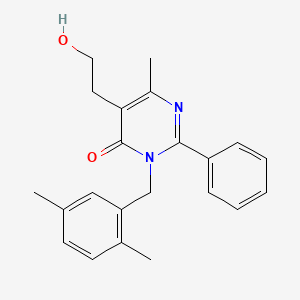
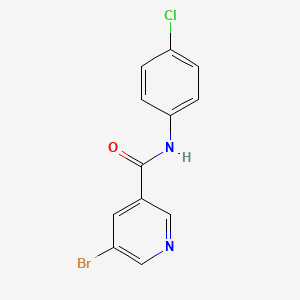
![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)
![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)
![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)
